ethyl 4-{[(2Z)-6-bromo-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate
Description
Ethyl 4-{[(2Z)-6-bromo-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a synthetic chromene-based compound featuring a benzopyran core substituted with a bromine atom at position 6, a pyridin-2-ylcarbamoyl group at position 3, and an ethyl benzoate moiety linked via an imine group.
Properties
IUPAC Name |
ethyl 4-[[6-bromo-3-(pyridin-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O4/c1-2-31-24(30)15-6-9-18(10-7-15)27-23-19(22(29)28-21-5-3-4-12-26-21)14-16-13-17(25)8-11-20(16)32-23/h3-14H,2H2,1H3,(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSDPRAWFIURAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several ethyl benzoate derivatives and heterocyclic systems documented in the literature. Below is a systematic comparison:
Substituent Variations in Ethyl Benzoate Derivatives
Key Observations:
- Chromene vs.
- Substituent Effects: The bromine atom in the target compound may increase molecular weight and halogen-bonding capacity relative to non-halogenated analogs like I-6230 .
- Functional Group Diversity : The pyridin-2-ylcarbamoyl group in the target introduces hydrogen-bonding capabilities, contrasting with the ester or thioether groups in I-6373 and I-6232 .
Spectral and Analytical Data Comparison
While spectral data for the target compound are absent in the evidence, analogous compounds provide insights:
- IR Spectroscopy : Compound 16 exhibits C=O (1707 cm⁻¹) and C=N (1603 cm⁻¹) stretches, suggesting similar absorption bands for the target’s carbamoyl and imine groups .
- 1H NMR: Phenethylamino or thioether substituents (e.g., in I-6373) would show distinct δ values compared to the target’s chromen-imine protons .
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